2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile 2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 667913-56-6
VCID: VC21509434
InChI: InChI=1S/C26H21ClN2O2S/c1-26(2)12-20-24(21(30)13-26)23(17-6-4-3-5-7-17)19(14-28)25(29-20)32-15-22(31)16-8-10-18(27)11-9-16/h3-11H,12-13,15H2,1-2H3
SMILES: CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)C#N)C4=CC=CC=C4)C
Molecular Formula: C26H21ClN2O2S
Molecular Weight: 461g/mol

2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile

CAS No.: 667913-56-6

Cat. No.: VC21509434

Molecular Formula: C26H21ClN2O2S

Molecular Weight: 461g/mol

* For research use only. Not for human or veterinary use.

2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile - 667913-56-6

Specification

CAS No. 667913-56-6
Molecular Formula C26H21ClN2O2S
Molecular Weight 461g/mol
IUPAC Name 2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile
Standard InChI InChI=1S/C26H21ClN2O2S/c1-26(2)12-20-24(21(30)13-26)23(17-6-4-3-5-7-17)19(14-28)25(29-20)32-15-22(31)16-8-10-18(27)11-9-16/h3-11H,12-13,15H2,1-2H3
Standard InChI Key RVXBUWTULIYKRS-UHFFFAOYSA-N
SMILES CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)C#N)C4=CC=CC=C4)C
Canonical SMILES CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)C#N)C4=CC=CC=C4)C

Introduction

The compound 2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinoline-3-carbonitrile is a synthetic organic molecule that belongs to the quinoline derivatives family. These compounds are of significant interest due to their potential applications in medicinal chemistry and material science. This article provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Synthesis

The synthesis of quinoline derivatives like this compound typically involves multi-step organic reactions. A general pathway includes:

  • Formation of the Quinoline Core: Cyclization of aromatic amines with β-ketoesters or aldehydes under acidic or basic conditions.

  • Functionalization: Introduction of sulfanyl and carbonitrile groups through nucleophilic substitution or addition reactions.

  • Final Modification: Incorporation of the chlorophenyl group using Friedel-Crafts acylation or similar methods.

These steps require precise control over reaction conditions (e.g., temperature, solvents) to achieve high yields and purity.

Applications

Quinoline derivatives are widely studied for their diverse biological activities. The specific structural features of this compound suggest potential applications in:

  • Pharmaceutical Research:

    • Quinoline derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties.

    • The carbonitrile group enhances binding affinity to biological targets such as enzymes and receptors.

    • The chlorophenyl moiety may improve lipophilicity and cellular uptake.

  • Material Science:

    • Quinoline-based compounds are explored for their optical and electronic properties in dye-sensitized solar cells and organic light-emitting diodes (OLEDs).

  • Synthetic Intermediates:

    • The compound can serve as a precursor for synthesizing more complex molecules due to its reactive functional groups.

Research Findings

Studies have highlighted the biological relevance of similar quinoline derivatives:

  • Anti-Cancer Activity:

    • Quinoline-based molecules have shown inhibition of topoisomerase enzymes critical for DNA replication in cancer cells .

  • Anti-Microbial Properties:

    • Sulfanyl-substituted quinolines exhibit activity against Gram-positive and Gram-negative bacteria by disrupting bacterial cell walls .

  • Docking Studies:

    • Computational docking studies suggest strong interactions with protein targets such as kinases and lipoxygenases, indicating potential as enzyme inhibitors .

Limitations and Future Directions

While the compound exhibits promising properties, challenges remain:

  • Limited in vivo studies to confirm efficacy and safety.

  • Potential toxicity due to the presence of halogenated groups.

  • Need for optimization to enhance bioavailability.

Future research should focus on:

  • Detailed pharmacokinetic profiling.

  • Structural modifications to reduce toxicity while maintaining activity.

  • Expanding applications in material science through functionalization.

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